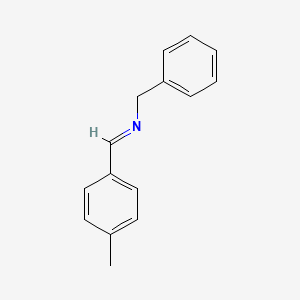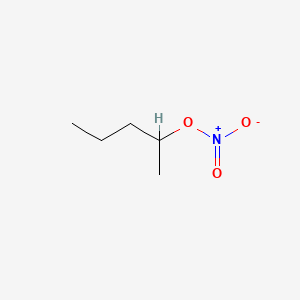
2-Chloro-3-oxo-3-phenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-oxo-3-phenylpropanenitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of propanenitrile, featuring a phenyl group, a chloro substituent, and a ketone functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
2-Chloro-3-oxo-3-phenylpropanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with chloroacetonitrile in the presence of a base, such as sodium hydroxide, to form the intermediate 2-chloro-3-phenylpropanenitrile. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield this compound .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
2-Chloro-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Major products formed from these reactions include substituted amides, alcohols, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-oxo-3-phenylpropanenitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or a ligand for specific receptors
Wirkmechanismus
The mechanism of action of 2-Chloro-3-oxo-3-phenylpropanenitrile involves its interaction with specific molecular targets. The chloro and ketone groups allow the compound to act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-oxo-3-phenylpropanenitrile can be compared with similar compounds such as:
3-Oxo-3-phenylpropanenitrile: Lacks the chloro substituent, resulting in different reactivity and applications.
2-Chloro-3-oxo-2-phenylpropanenitrile: Has a different substitution pattern, affecting its chemical properties and reactivity.
3-(4-Chlorophenyl)-3-oxo-2-phenylpropanenitrile:
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both chloro and ketone groups, making it valuable in various chemical and biological research applications.
Eigenschaften
CAS-Nummer |
22518-21-4 |
|---|---|
Molekularformel |
C9H6ClNO |
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
2-chloro-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H6ClNO/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8H |
InChI-Schlüssel |
KQBUUAMEELZUED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



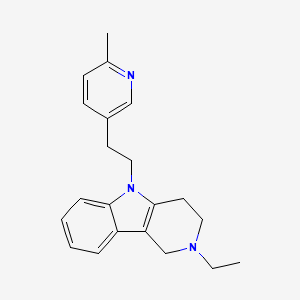





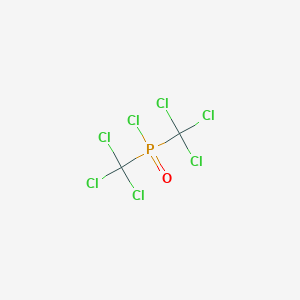
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)

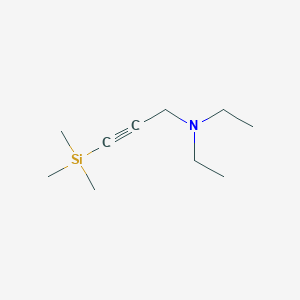
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
